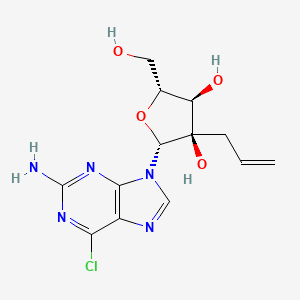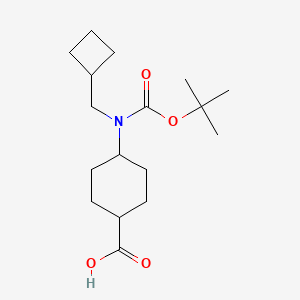
Methyl 2-amino-3-(3-methoxy-5-(trifluoromethyl)phenyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-amino-3-(3-methoxy-5-(trifluoromethyl)phenyl)propanoate is a chemical compound with a complex structure that includes a trifluoromethyl group, an amino group, and a methoxy group attached to a phenyl ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-3-(3-methoxy-5-(trifluoromethyl)phenyl)propanoate typically involves multiple steps. One common method includes the Friedel-Crafts acylation followed by a Clemmensen reduction . The trifluoromethylation process is also crucial, which can be achieved through radical trifluoromethylation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and reagents, such as boron reagents for Suzuki-Miyaura coupling, can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-amino-3-(3-methoxy-5-(trifluoromethyl)phenyl)propanoate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the trifluoromethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
Methyl 2-amino-3-(3-methoxy-5-(trifluoromethyl)phenyl)propanoate has several scientific research applications:
Mécanisme D'action
The mechanism of action of Methyl 2-amino-3-(3-methoxy-5-(trifluoromethyl)phenyl)propanoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity. It can activate substrates and stabilize transition states through hydrogen bonding and other interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3-amino-3-(2-methoxy-5-(trifluoromethyl)phenyl)propanoate
- Methyl 3-amino-3-(3-(trifluoromethyl)pyridin-2-yl)propanoate
- Methyl 3-amino-3-(6-methoxy(3-pyridyl))propanoate
Uniqueness
Methyl 2-amino-3-(3-methoxy-5-(trifluoromethyl)phenyl)propanoate is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound in various applications .
Propriétés
Formule moléculaire |
C12H14F3NO3 |
|---|---|
Poids moléculaire |
277.24 g/mol |
Nom IUPAC |
methyl 2-amino-3-[3-methoxy-5-(trifluoromethyl)phenyl]propanoate |
InChI |
InChI=1S/C12H14F3NO3/c1-18-9-4-7(5-10(16)11(17)19-2)3-8(6-9)12(13,14)15/h3-4,6,10H,5,16H2,1-2H3 |
Clé InChI |
QPUMJPKMXRFKJO-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1)C(F)(F)F)CC(C(=O)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3-Bromopyridin-4-yl)oxy]ethan-1-amine](/img/structure/B12069110.png)

![7-{8-[(2,2-Dimethylbutanoyl)oxy]-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl}-3,5-dihydroxyheptanoic acid](/img/structure/B12069144.png)

![2,3,4,10-Tetrahydro-1H-pyrido [2,1-B] quinazoline-10 hydrochloride](/img/structure/B12069149.png)








![1-[2-(Trifluoromethyl)-3-pyridyl]cyclopropanecarboxylic acid](/img/structure/B12069190.png)
